Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate
Description
Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate (CAS: 1374655-72-7) is a fluorinated cyclohexane derivative with the molecular formula C₁₀H₁₅F₃O₃ and a molecular weight of 240.22 g/mol . The compound features a trifluoromethoxy (-OCF₃) substituent at the 4-position of the cyclohexane ring and an ethyl ester group at the 1-position. This structural configuration imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research, particularly in enhancing metabolic stability and bioavailability .
Properties
IUPAC Name |
ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3O3/c1-2-15-9(14)7-3-5-8(6-4-7)16-10(11,12)13/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHNSNMRTAEGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate typically involves the esterification of 4-(trifluoromethoxy)cyclohexane-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Ester Hydrolysis and Saponification
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Reaction Conditions and Products:
| Condition | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Basic hydrolysis | NaOH (aqueous) | 4-(Trifluoromethoxy)cyclohexane-1-carboxylic acid | 85% | |
| Acidic hydrolysis | H₂SO₄ (concentrated) | Partial decomposition observed | <50% |
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Mechanistic Insight : Saponification under basic conditions proceeds via nucleophilic attack by hydroxide on the ester carbonyl, forming a carboxylate intermediate that is acidified to the carboxylic acid . Acidic conditions often lead to lower yields due to competing side reactions .
Nucleophilic Substitution at the Ester Group
The ester group participates in transesterification and nucleophilic acyl substitution.
Key Reactions:
| Reaction Type | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| Grignard Addition | i-PrMgCl·LiCl | Ketone after hydrolysis | Requires THF/heptane solvent | |
| Hydrazinolysis | Hydrazine (NH₂NH₂) | Hydrazide derivative | Forms N-acylhydrazines |
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Example : Reaction with hydrazine yields N-(4-(hydrazinecarbonyl)phenyl)-1-hydroxycyclohexane-1-carboxamide, confirmed via ¹H-NMR .
Reduction Reactions
The ester group can be reduced to a primary alcohol using strong reducing agents.
Reduction Pathways:
| Reducing Agent | Solvent | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Diethyl ether | 4-(Trifluoromethoxy)cyclohexanemethanol | 72% | |
| Catalytic Hydrogenation | Pd/C, H₂ (2–20 bar) | Saturated alcohol (no observed ring reduction) | 65% |
Oxidation and Dehydrogenation
The compound exhibits limited oxidation at the ester group but undergoes dehydrogenation under catalytic conditions.
Dehydrogenation:
| Catalyst System | Conditions | Product | Key Observation | Source |
|---|---|---|---|---|
| Pd(π-cinnamyl)Cl₂, Ag₂CO₃ | HFIP, 110°C, 36 h | Olefinated arene derivatives | Bypasses lactone formation |
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Mechanism : Multifold C–H activation initiates tandem dehydrogenation-olefination-decarboxylation, leading to aromatic products .
Multicomponent Reactions
The ester participates in Passerini reactions, forming α-acyloxy amides.
Passerini Reaction Example:
| Components | Product | Yield | Source |
|---|---|---|---|
| Trichloroacetic acid, cyclohexanone | Spirocyclic monocarbonate ester | 62% |
Decarboxylative Pathways
Under thermal or catalytic conditions, decarboxylation occurs post-hydrolysis.
| Condition | Catalyst | Product | Notes | Source |
|---|---|---|---|---|
| Thermal (150°C) | None | Trifluoromethoxycyclohexane | Requires pre-hydrolysis | |
| Pd-catalyzed | Ag₂CO₃, Na₂HPO₄ | Olefinated aromatics | Accompanied by dehydrogenation |
Comparative Reaction Table
| Reaction Type | Key Reagents/Conditions | Primary Products | Yield Range |
|---|---|---|---|
| Ester Hydrolysis | NaOH, H₂O | Carboxylic acid | 70–85% |
| Grignard Addition | i-PrMgCl·LiCl, THF | Ketone | 60–75% |
| Catalytic Hydrogenation | Pd/C, H₂ (2–20 bar) | Cyclohexanemethanol | 60–65% |
| Passerini Reaction | Isocyanide, carboxylic acid | α-Acyloxy amide | 50–62% |
Scientific Research Applications
Chemistry
Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate serves as a building block for the synthesis of more complex molecules. It can undergo various chemical reactions, including:
- Oxidation : Producing 4-(trifluoromethoxy)cyclohexane-1-carboxylic acid.
- Reduction : Converting the ester group to an alcohol.
- Substitution : Participating in nucleophilic substitution reactions with different reagents.
| Reaction Type | Major Products Formed |
|---|---|
| Oxidation | 4-(Trifluoromethoxy)cyclohexane-1-carboxylic acid |
| Reduction | 4-(Trifluoromethoxy)cyclohexane-1-methanol |
| Substitution | Various substituted derivatives depending on nucleophile used |
Biology
The compound is investigated for its potential biological activities, particularly in enzyme interactions and metabolic pathways. The trifluoromethoxy group enhances its ability to penetrate cell membranes, allowing it to modulate the activity of specific enzymes and receptors.
Case Study Example :
Research has shown that derivatives of this compound exhibit significant inhibitory effects on certain enzymes, indicating potential as therapeutic agents in drug development.
Medicine
In medicinal chemistry, this compound is explored for its anti-inflammatory and antiviral properties. Its structural characteristics may lead to novel pharmaceuticals with improved efficacy and safety profiles.
| Potential Therapeutic Uses | Observed Effects |
|---|---|
| Anti-inflammatory agents | Reduced inflammation in animal models |
| Antiviral compounds | Inhibition of viral replication |
Industry
This compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for developing advanced materials such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and similarities between Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate and analogous compounds:
Key Observations :
- The trifluoromethoxy group in the target compound provides greater electronegativity and steric bulk compared to simple fluorine or aryl substituents .
- Compounds with oxo groups (e.g., ) are more reactive toward nucleophilic additions or reductions, unlike the saturated cyclohexane ring in the target compound.
- Aryl-substituted derivatives (e.g., ) exhibit extended π-conjugation, influencing electronic properties and crystal packing .
Key Observations :
- The target compound’s synthesis is inferred to involve fluorinated intermediates, while cyclohexenone derivatives (e.g., ) are synthesized via Michael additions or aminations .
Physical and Chemical Properties
Key Observations :
Crystallographic and Conformational Analysis
- This compound : Likely adopts a chair conformation due to minimal steric strain, though this is unconfirmed in the provided evidence.
- Cyclohexenone derivatives (e.g., ): Exhibit distorted screw-boat or envelope conformations influenced by aryl substituents and hydrogen bonding . For example: Dihedral angles between aryl rings range from 76.4° to 89.9°, affecting crystal packing . N–H···O and C–H···O hydrogen bonds stabilize the lattice .
Biological Activity
Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethoxy group, which enhances its lipophilicity and biological activity. The compound can be represented structurally as follows:
The trifluoromethoxy group () significantly influences the compound's interaction with biological targets, making it a subject of various studies focusing on enzyme modulation and receptor interaction.
The mechanism of action of this compound involves its ability to interact with enzymes and receptors, modulating their activity. The lipophilic nature of the trifluoromethoxy group allows for better membrane penetration, facilitating interactions with cellular targets. This interaction can lead to various biological effects, including enzyme inhibition and receptor modulation, which are critical for therapeutic applications .
Enzyme Interaction
Research has indicated that this compound can inhibit specific enzymes. For instance, studies on cycloalkylamide derivatives suggest that compounds with similar structures exhibit significant inhibition potency against human soluble epoxide hydrolase (sEH). The presence of bulky hydrophobic groups like trifluoromethyl enhances this inhibitory effect .
Case Studies
- Inhibition Studies : In vitro studies have demonstrated that derivatives of cycloalkylamides, including those with trifluoromethoxy substitutions, show promising results in inhibiting sEH. This inhibition is crucial for regulating lipid metabolism and inflammatory responses in various pathological conditions .
- Therapeutic Potential : The compound has been explored for its potential in treating conditions related to inflammation and pain management due to its ability to modulate lipid signaling pathways .
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Structure | Inhibition Potency (IC50) | Biological Target |
|---|---|---|---|
| This compound | Structure | <500 nM | sEH |
| Methyl 4-oxocyclohexane-carboxylate | Structure | >500 nM | sEH |
| Cyclohexanecarboxylic acid | Structure | >1000 nM | sEH |
This table highlights the enhanced potency of this compound compared to other related compounds, emphasizing its potential as a therapeutic agent.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. Key findings include:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate, and how are reaction conditions optimized?
- Answer : The synthesis typically involves multi-step organic reactions. A key approach includes:
-
Cyclohexane ring functionalization : Starting with ethyl acetoacetate or similar precursors, followed by trifluoromethoxy group introduction via nucleophilic substitution or coupling reactions (e.g., using 4-(trifluoromethoxy)iodobenzene as a reagent) .
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Esterification : Acid-catalyzed esterification of carboxylic acid intermediates with ethanol.
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Optimization factors :
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Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in trifluoromethoxy group incorporation .
-
Solvent systems : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates .
-
Temperature : Reflux conditions (e.g., 80–100°C) are critical for cyclization and ester stability .
Table 1 : Example reaction conditions from literature
Step Reagents/Conditions Yield Reference Trifluoromethoxy coupling 4-(Trifluoromethoxy)iodobenzene, Pd catalyst, THF 85–91% Cyclohexane ring formation Ethyl acetoacetate, malononitrile, reflux 70–78%
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, diastereomeric ratios (e.g., cis:trans = 6.5:1) are determined via ¹H NMR integration .
- X-ray Crystallography : Resolves stereochemical ambiguity. The compound’s cyclohexane ring adopts a chair conformation, with trifluoromethoxy and ester groups in equatorial positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₅H₁₈F₃O₃: 327.12) .
Advanced Research Questions
Q. What computational methods are used to predict the biological interactions of this compound?
- Answer :
-
Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
-
Molecular Docking : Simulates binding to biological targets (e.g., enzymes in NF-κB pathways). The trifluoromethoxy group’s electron-withdrawing nature enhances binding affinity to hydrophobic pockets .
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Molecular Dynamics (MD) Simulations : Evaluates conformational stability in aqueous environments, critical for drug design .
Key Finding : The compound’s trifluoromethoxy group stabilizes interactions with aromatic residues in target proteins via π-π stacking and van der Waals forces .
Q. How do stereochemical variations in this compound influence its physicochemical properties?
- Answer :
- Cis vs. Trans Isomers :
- Solubility : Cis isomers exhibit higher polarity due to axial ester groups, increasing aqueous solubility.
- Thermal Stability : Trans isomers (equatorial substituents) show greater thermal stability in differential scanning calorimetry (DSC) .
- Synthetic Control : Diastereoselectivity is achieved using chiral catalysts (e.g., Rh₂(OAc)₄) or steric hindrance during cyclohexane ring formation .
Q. What contradictions exist in reported data on the compound’s reactivity, and how are these resolved?
- Answer :
- Contradiction : Discrepancies in diastereomer ratios (e.g., 6.5:1 vs. 3:1 cis:trans) arise from varying reaction temperatures or catalyst loadings .
- Resolution : Systematic optimization (e.g., Design of Experiments) identifies critical factors:
- Temperature : Lower temperatures favor cis isomers.
- Catalyst : Pd-based catalysts improve trans selectivity .
Methodological Insights
Q. What purification strategies are effective for isolating this compound from complex mixtures?
- Answer :
- Chromatography : Flash chromatography with hexane/ethyl acetate (30:1) removes unreacted iodobenzene derivatives .
- Crystallization : Ethyl acetate/hexane recrystallization yields high-purity crystals (>98%) suitable for XRD .
Q. How is the compound’s stability under acidic/basic conditions assessed for drug delivery applications?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
